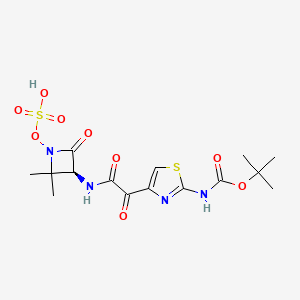
(S)-3-(2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetamido)-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetamido)-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is a complex organic compound that belongs to the class of beta-lactam antibiotics. This compound is characterized by its unique structure, which includes a thiazole ring, a beta-lactam ring, and a tert-butoxycarbonyl-protected amine group. It is primarily used in the field of medicinal chemistry for its potent antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetamido)-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate involves several key steps:
Formation of the Thiazole Ring: The thiazole ring is typically synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.
Introduction of the Beta-Lactam Ring: The beta-lactam ring is introduced via a cyclization reaction involving an amino acid derivative and a suitable acylating agent.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling of the Thiazole and Beta-Lactam Rings: The thiazole and beta-lactam rings are coupled through an amide bond formation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification is usually achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, the compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of beta-lactam antibiotics.
Medicine
In medicine, (S)-3-(2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetamido)-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is investigated for its antibacterial properties. It is particularly effective against Gram-positive and Gram-negative bacteria.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another beta-lactam antibiotic with a similar mechanism of action but a different structure.
Cephalosporin: A class of beta-lactam antibiotics with a broader spectrum of activity.
Carbapenem: A beta-lactam antibiotic with a unique structure that provides resistance to beta-lactamase enzymes.
Uniqueness
(S)-3-(2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetamido)-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is unique due to its combination of a thiazole ring and a tert-butoxycarbonyl-protected amine group. This structure provides enhanced stability and specificity compared to other beta-lactam antibiotics.
Properties
Molecular Formula |
C15H20N4O9S2 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
tert-butyl N-[4-[2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C15H20N4O9S2/c1-14(2,3)27-13(23)18-12-16-7(6-29-12)8(20)10(21)17-9-11(22)19(15(9,4)5)28-30(24,25)26/h6,9H,1-5H3,(H,17,21)(H,16,18,23)(H,24,25,26)/t9-/m1/s1 |
InChI Key |
XKSFMPBVQNXEPD-SECBINFHSA-N |
Isomeric SMILES |
CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)C(=O)C2=CSC(=N2)NC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=O)C2=CSC(=N2)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















